1h-Indol-5-ol,4-amino-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

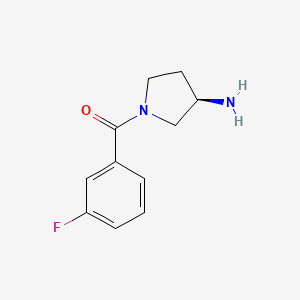

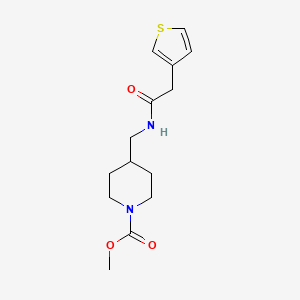

“1h-Indol-5-ol,4-amino-” is a compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring . The molecular formula of “1h-Indol-5-ol,4-amino-” is C8H7NO .

Synthesis Analysis

Indole derivatives have been synthesized using various methods. For example, modern versions of classical synthesis methods such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis, and others . A convenient methodology for the synthesis of previously unreported (1 H -indol-6-yl)phosphonic acid derivatives has also been described .Molecular Structure Analysis

The molecular structure of “1h-Indol-5-ol,4-amino-” can be analyzed using various spectroscopic techniques. For instance, the UV spectrum shows maxima at 216 nm and 287 nm . The FT-IR spectrum provides information about the functional groups present in the molecule . The 1H-NMR and 13C-NMR spectra provide information about the hydrogen and carbon environments in the molecule .Chemical Reactions Analysis

Indoles are versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . They play a main role in cell biology and have various biologically vital properties .Physical And Chemical Properties Analysis

The physical and chemical properties of “1h-Indol-5-ol,4-amino-” can be determined using various techniques. The molecular weight of the compound is 133.15 g/mol .Applications De Recherche Scientifique

1h-Indol-5-ol,4-amino- has been extensively studied for its potential applications in scientific research. This compound has been used as a precursor to the neurotransmitter serotonin and the hormone melatonin, which are both important for regulating mood, sleep, and other physiological functions. Tryptophan has also been used as a dietary supplement to improve mood, reduce anxiety, and improve sleep quality.

Mécanisme D'action

Target of Action

The primary targets of 1h-Indol-5-ol,4-amino- are multiple receptors to which it binds with high affinity . The indole scaffold is found in many important synthetic drug molecules, making it a valuable treatment option . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

1h-Indol-5-ol,4-amino- interacts with its targets by binding to them, resulting in a variety of changes. For instance, certain indole derivatives have been reported to show inhibitory activity against influenza A . The compound’s interaction with its targets can lead to a range of effects, depending on the specific derivative and the biological context.

Biochemical Pathways

The affected pathways of 1h-Indol-5-ol,4-amino- are diverse, given the broad spectrum of biological activities of indole derivatives . For example, some indole derivatives have been shown to have antiviral activity, suggesting an impact on viral replication pathways . Other derivatives have anti-inflammatory and analgesic activities, indicating an influence on inflammation and pain pathways .

Pharmacokinetics

The broad-spectrum biological activities of indole derivatives suggest that they have favorable adme properties that allow them to reach their targets and exert their effects .

Result of Action

The molecular and cellular effects of 1h-Indol-5-ol,4-amino- action are diverse, reflecting the wide range of biological activities of indole derivatives . For example, certain derivatives have been found to inhibit influenza A, suggesting that they can interfere with viral replication at the molecular level . Other derivatives have anti-inflammatory and analgesic activities, indicating that they can modulate inflammation and pain signaling pathways at the cellular level .

Action Environment

The action, efficacy, and stability of 1h-Indol-5-ol,4-amino- can be influenced by various environmental factors. For instance, the biological activity of indole derivatives can be affected by the presence of other molecules, pH, temperature, and other aspects of the cellular environment . .

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 1h-Indol-5-ol,4-amino- in lab experiments is that it is a relatively simple and inexpensive compound to synthesize. Tryptophan is also readily available as a dietary supplement, which makes it easy to administer in studies. One limitation of using tryptophan in lab experiments is that it can be difficult to control for individual differences in metabolism and absorption of the compound. Additionally, the effects of tryptophan may be influenced by other dietary factors, such as the consumption of carbohydrates and protein.

Orientations Futures

There are a number of future directions for research on 1h-Indol-5-ol,4-amino-. One area of interest is the potential use of tryptophan as a therapeutic agent for the treatment of depression, anxiety, and sleep disorders. Further research is needed to determine the optimal dosages and administration methods for tryptophan in these conditions. Another area of interest is the potential use of tryptophan as a dietary supplement for improving cognitive function and reducing the risk of age-related cognitive decline. Finally, there is a need for further research on the biochemical and physiological effects of tryptophan, including its effects on inflammation, oxidative stress, and other physiological processes.

Méthodes De Synthèse

1h-Indol-5-ol,4-amino- can be synthesized through various methods, including the Fischer indole synthesis, the Skraup synthesis, and the Bischler-Napieralski reaction. The Fischer indole synthesis involves the reaction of an aryl hydrazine with a ketone or aldehyde in the presence of an acid catalyst. The Skraup synthesis involves the condensation of aniline with a ketone or aldehyde in the presence of a sulfuric acid catalyst. The Bischler-Napieralski reaction involves the reaction of an arylamine with a ketone or aldehyde in the presence of a Lewis acid catalyst.

Analyse Biochimique

Biochemical Properties

1H-Indol-5-ol,4-amino- is involved in various biochemical reactions. It interacts with multiple enzymes, proteins, and other biomolecules . The indole nucleus in 1H-Indol-5-ol,4-amino- binds with high affinity to multiple receptors, making it a valuable component in the development of new useful derivatives .

Cellular Effects

1H-Indol-5-ol,4-amino- has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, certain indole derivatives have been reported to show inhibitory activity against influenza A .

Molecular Mechanism

The molecular mechanism of action of 1H-Indol-5-ol,4-amino- involves its interactions at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression .

Metabolic Pathways

1H-Indol-5-ol,4-amino- is involved in the metabolism of tryptophan, an essential amino acid . It interacts with various enzymes and cofactors, and may affect metabolic flux or metabolite levels .

Propriétés

IUPAC Name |

4-amino-1H-indol-5-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c9-8-5-3-4-10-6(5)1-2-7(8)11/h1-4,10-11H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYXWBHNPVJWQEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 3-amino-2-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B2853672.png)

![5-Chloro-8-[(2-chloro-1,3-thiazol-5-yl)methoxy]quinoline](/img/structure/B2853674.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone](/img/structure/B2853680.png)

![3-[(2-Fluorophenyl)methyl]-7-[(4-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2853683.png)

![N-{1-[(4-chlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2853685.png)

![{Benzyl[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B2853688.png)